molecular formula C13H14N2 B15272237 N-[(3-methylphenyl)methyl]pyridin-3-amine

N-[(3-methylphenyl)methyl]pyridin-3-amine

Cat. No.: B15272237
M. Wt: 198.26 g/mol
InChI Key: YWMXEBXUAWFEJQ-UHFFFAOYSA-N
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Description

N-[(3-methylphenyl)methyl]pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring substituted with a 3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylphenyl)methyl]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with pyridin-3-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylphenyl)methyl]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-methylphenyl)methyl]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-methylphenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methylphenyl)methyl]pyridin-3-amine is unique due to the presence of both a 3-methylphenylmethyl group and a pyridine ring. This combination imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C13H14N2/c1-11-4-2-5-12(8-11)9-15-13-6-3-7-14-10-13/h2-8,10,15H,9H2,1H3

InChI Key

YWMXEBXUAWFEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CN=CC=C2

Origin of Product

United States

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